N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic small-molecule compound characterized by a complex oxalamide backbone with dual pharmacophoric groups: a 4-(dimethylamino)phenyl moiety and a 4-phenylpiperazine substituent. Its propyloxalamide chain may enhance solubility and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-4-14-26-24(31)25(32)27-19-23(20-10-12-21(13-11-20)28(2)3)30-17-15-29(16-18-30)22-8-6-5-7-9-22/h5-13,23H,4,14-19H2,1-3H3,(H,26,31)(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNVDYHWQLWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-dimethylaminophenyl derivatives with appropriate oxalamide precursors. The reaction conditions are critical to ensure high yields and purity of the final product. The general synthetic route can be summarized as follows:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Dimethylaminophenylamine + Oxalyl chloride derivative | Inert atmosphere (N₂ or Ar), dichloromethane | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
3.1 Anticonvulsant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, these compounds were evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) tests, showing significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .
3.2 Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer potential. For instance, studies indicated that certain derivatives inhibited the growth of pancreatic cancer cells (Panc-1) and triple-negative breast cancer cells (MDA-MB-231). The most active compounds demonstrated complete inhibition of colony growth at concentrations as low as 1 μM .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
5. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine moiety significantly influence biological activity. For example, the presence of lipophilic groups enhances anticonvulsant activity, while variations in substituents on the aromatic rings can alter the compound's affinity for biological targets .
6. Conclusion
This compound exhibits promising biological activities, particularly as an anticonvulsant and potential anticancer agent. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
This compound represents a significant advancement in medicinal chemistry, with implications for developing new therapeutic agents targeting neurological disorders and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure places it within a broader class of arylpiperazine-oxalamide derivatives . Below is a comparative analysis with three structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Target Receptors | Binding Affinity (Ki, nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| N1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide (Target) | Oxalamide linker, 4-phenylpiperazine, dimethylaminophenyl | 5-HT₁A, D₂ | 5-HT₁A: 12 ± 2; D₂: 28 ± 5 | 8.3 ± 1.2 (human liver microsomes) |
| N-(2-(4-Phenylpiperazin-1-yl)ethyl)-N'-(3-chlorophenyl)oxalamide (Analog 1) | Oxalamide linker, 4-phenylpiperazine, 3-chlorophenyl | 5-HT₁A, α₁-adrenergic | 5-HT₁A: 18 ± 3; α₁: 45 ± 7 | 5.1 ± 0.8 |
| N1-(2-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-butyloxalamide (Analog 2) | Oxalamide linker, 4-methoxyphenyl, butyl chain | D₂, 5-HT₂A | D₂: 15 ± 2; 5-HT₂A: 35 ± 4 | 10.5 ± 1.5 |
| N-(2-(4-Benzylpiperazin-1-yl)ethyl)-N'-(4-fluorophenyl)oxalamide (Analog 3) | Benzylpiperazine, 4-fluorophenyl | σ₁, 5-HT₆ | σ₁: 8 ± 1; 5-HT₆: 50 ± 6 | 6.2 ± 0.9 |
Key Findings:
Receptor Selectivity: The target compound exhibits higher selectivity for 5-HT₁A (Ki = 12 nM) compared to Analog 1 (Ki = 18 nM), likely due to the electron-donating dimethylamino group enhancing π-π stacking with the receptor’s hydrophobic pocket . Analog 3’s benzylpiperazine group shifts selectivity to σ₁ receptors, a pattern observed in other benzylpiperazine derivatives .
Metabolic Stability :
- The propyl chain in the target compound improves metabolic stability (t₁/₂ = 8.3 h) over Analog 1’s shorter alkyl chain (t₁/₂ = 5.1 h), aligning with trends in cytochrome P450-mediated oxidation resistance .
Structural Modifications and Potency: Replacing the dimethylaminophenyl group (target) with a 4-methoxyphenyl moiety (Analog 2) reduces 5-HT₁A affinity but enhances D₂ receptor binding, suggesting steric and electronic effects on receptor interaction .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature (typically 0–25°C for coupling steps), solvent selection (e.g., dichloromethane or tetrahydrofuran for inertness), and stoichiometric ratios of intermediates. Key steps involve:
- Coupling Reactions: Use carbodiimides (e.g., DCC) with HOBt to activate carboxylic acid intermediates for amide bond formation .
- Purification: Employ column chromatography or recrystallization to isolate the final product with >95% purity. Automated reactors enhance reproducibility in multi-step syntheses .
Basic: Which analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the dimethylamino and phenylpiperazine groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C27H36N4O2) and detects isotopic patterns .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding interactions with biological targets .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes associated with the compound’s structural motifs (e.g., serotonin/dopamine receptors for phenylpiperazine derivatives) .
- Assay Types:
- In vitro Binding Assays: Use radioligand displacement to measure affinity (e.g., Ki values via competition binding) .
- Functional Assays: Monitor cAMP levels or calcium flux for GPCR activity .
- Dose-Response Curves: Test concentrations from 1 nM–10 µM to determine EC50/IC50 .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
- Substituent Variation: Compare analogs with altered N2 groups (e.g., propyl vs. benzyl) to assess impact on target affinity . Example table:
| N2 Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| Propyl | 15.2 ± 1.3 | 0.12 |
| 4-Fluorophenyl | 8.7 ± 0.9 | 0.08 |
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
